molecular formula C8H6BrClO2 B040542 Methyl 4-bromo-3-chlorobenzoate CAS No. 117738-74-6

Methyl 4-bromo-3-chlorobenzoate

Cat. No.: B040542
CAS No.: 117738-74-6
M. Wt: 249.49 g/mol
InChI Key: BPJMNAWSHVKGHE-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-chlorobenzoate is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms at the 4 and 3 positions, respectively, and the carboxyl group is esterified with a methyl group. This compound is often used in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-chlorobenzoate can be synthesized through the esterification of 4-bromo-3-chlorobenzoic acid. One common method involves reacting 4-bromo-3-chlorobenzoic acid with methanol in the presence of chlorotrimethylsilane as a catalyst. The reaction is typically carried out at room temperature over a weekend .

Industrial Production Methods

Industrial production methods for this compound often involve similar esterification reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-chlorobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium

Major Products Formed

Scientific Research Applications

Methyl 4-bromo-3-chlorobenzoate is used in various scientific research applications, including:

    Chemistry: As a reactant in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and as a building block for bioactive compounds.

    Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: In the production of specialty chemicals and materials .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-4-chlorobenzoate: Similar structure but with different positions of bromine and chlorine atoms.

    Methyl 4-chlorobenzoate: Lacks the bromine atom.

    Methyl 4-bromobenzoate: Lacks the chlorine atom

Uniqueness

Methyl 4-bromo-3-chlorobenzoate is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

methyl 4-bromo-3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJMNAWSHVKGHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625229
Record name Methyl 4-bromo-3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117738-74-6
Record name Methyl 4-bromo-3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Bromo-3-chlorobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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